4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Descripción

Chemical Identity and Nomenclature

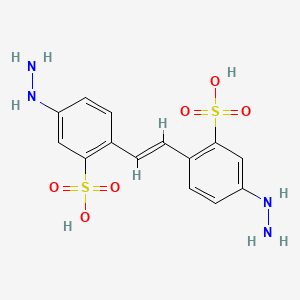

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid (CAS RN: 26092-49-9) is a sulfonated stilbene derivative with the molecular formula C₁₄H₁₆N₄O₆S₂ and a molecular weight of 400.43 g/mol . Its IUPAC name is 5-hydrazinyl-2-[2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid , reflecting its structural features:

- A central trans-stilbene core (C₆H₅–CH=CH–C₆H₅)

- Two hydrazine (–NH–NH₂) groups at the 4 and 4' positions

- Two sulfonic acid (–SO₃H) groups at the 2 and 2' positions.

Synonyms include:

Historical Development and Discovery

The compound emerged in the mid-20th century as a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid (DASD) , a key intermediate in optical brightener synthesis. Early synthetic routes involved:

- Nitration : Introduction of nitro groups to DASD.

- Catalytic hydrogenation : Reduction of nitro groups to hydrazine using palladium catalysts.

Its development paralleled advancements in azo dye chemistry , where hydrazine-functionalized stilbenes enabled novel chromophores with enhanced water solubility. Industrial adoption accelerated in the 1970s for textile and paper brightening agents.

Position in Stilbene Chemistry Research

This compound occupies a niche in stilbene research due to its dual functionality :

Key research applications include:

Scientific and Industrial Significance

The compound’s significance spans multiple domains:

Scientific:

- Serves as a precursor for fluorescent whitening agents (e.g., Blankophor BPN).

- Enables synthesis of chloride channel blockers via structural modifications.

Industrial:

- Textile industry : 80 metric tons/month production capacity in China for dye intermediates.

- Pharmaceutical research : Explored for antimicrobial and anticancer derivatives.

Table 1: Industrial Production Data

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥95% | |

| Price (100g) | $107–$127 | |

| Key Suppliers | Acmec, Thermo Scientific |

Propiedades

IUPAC Name |

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOIWPLCDSNEG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26092-49-9 | |

| Record name | 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material: 4,4'-Dinitrostilbene-2,2'-disulphonic Acid

The synthesis begins with 4,4'-dinitrostilbene-2,2'-disulphonic acid, which is prepared industrially by oxidative coupling of 4-nitrotoluene-2-sulphonic acid under alkaline conditions and in mixed aqueous-organic solvents. This oxidation uses strong bases such as sodium hydroxide and oxidants in the presence of organic solvents like ethylene glycol dimethyl ether and methanol to improve solubility and reaction control.

Key Reaction Parameters for Dinitrostilbene Preparation:

| Parameter | Condition |

|---|---|

| Substrate | 4-nitrotoluene-2-sulphonic acid |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Water + ethylene glycol dimethyl ether + methanol |

| Temperature | 40–50 °C |

| Oxidant | Air (oxygen) |

| Reaction Time | ~3.5 hours |

| Yield (disodium salt) | High, confirmed by HPLC |

This method ensures a high-purity dinitro intermediate suitable for subsequent reduction steps.

Reduction to 4,4'-Diaminostilbene-2,2'-disulphonic Acid

The dinitro compound is then reduced to 4,4'-diaminostilbene-2,2'-disulphonic acid by catalytic hydrogenation. The traditional method used iron in acidic media, which posed challenges in removing iron hydroxide sludge and achieving high purity.

A technically superior process employs catalytic hydrogenation using cobalt-based catalysts, particularly Raney cobalt, under controlled temperature, pressure, and pH conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Raney cobalt or cobalt on support |

| Temperature | 70–180 °C (preferably 120–150 °C) |

| Hydrogen Pressure | 5–150 bars (commonly 50–100 bars) |

| pH | 6.0–8.5 (optimal 6.2–7.0) |

| Medium | Aqueous solution of alkali metal salt of dinitro acid |

| Reaction Mode | Batch or continuous (stirred autoclave, trickle phase) |

| Yield | High, with minimal impurities |

This hydrogenation method avoids iron sludge, simplifies purification, and yields light yellow solutions of the diamino compound ready for further use.

Conversion to this compound

The final step involves substituting the amino groups of 4,4'-diaminostilbene-2,2'-disulphonic acid with hydrazine moieties. This is typically achieved by reacting the diamino compound with hydrazine under controlled temperature and catalytic conditions to form the dihydrazino derivative.

| Parameter | Condition |

|---|---|

| Reactants | 4,4'-Diaminostilbene-2,2'-disulphonic acid + Hydrazine |

| Temperature | Controlled, moderate (specific values vary) |

| Catalyst | Sometimes catalysts or promoters used to facilitate substitution |

| Solvent | Aqueous or mixed solvent systems |

| Purification | Crystallization or recrystallization for purity |

This step requires careful control to optimize yield and avoid side reactions. The hydrazine substitution enhances the reactivity of the stilbene core for applications in dye synthesis and optical brighteners.

Comparative Analysis of Preparation Methods

Research Findings and Data Summary

Catalytic Hydrogenation Efficiency: Using Raney cobalt at 120–125 °C and 50–80 bars hydrogen pressure yields over 95% conversion to 4,4'-diaminostilbene-2,2'-disulphonic acid with minimal impurities, as confirmed by HPLC and TLC analyses.

Purity and Color: The diamino intermediate solutions are light yellow and can be directly used for further synthesis without extensive purification.

Hydrazine Substitution: Studies show that the reaction of diamino stilbene with hydrazine proceeds efficiently under controlled conditions, producing the dihydrazino derivative with high purity, suitable for dye intermediate applications.

Summary Table: Preparation Steps and Conditions

| Preparation Step | Reactants/Materials | Conditions | Catalyst/Promoter | Yield & Notes |

|---|---|---|---|---|

| 1. Oxidation to 4,4'-Dinitrostilbene-2,2'-disulphonic acid | 4-nitrotoluene-2-sulphonic acid, NaOH, air | 40–50 °C, ~3.5 h, aqueous + organic solvents | None (oxidant: air) | High yield, HPLC confirmed |

| 2. Catalytic Hydrogenation to 4,4'-diaminostilbene-2,2'-disulphonic acid | Alkali salt of dinitro acid, H₂ gas | 120–150 °C, 50–100 bars H₂, pH 6.2–7.0 | Raney cobalt or cobalt on support | >95% yield, minimal impurities |

| 3. Hydrazine substitution to this compound | 4,4'-diaminostilbene-2,2'-disulphonic acid, hydrazine | Moderate temperature, aqueous or mixed solvent | Catalyst may be used | High purity, suitable for dye synthesis |

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The hydrazine and sulfonic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid include:

Oxidizing agents: Such as sodium hypochlorite and hydrogen peroxide.

Reducing agents: Such as iron powder and sodium borohydride.

Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from the reactions of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives .

Aplicaciones Científicas De Investigación

Optical Brighteners

One of the primary applications of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid is as an intermediate in the production of optical brighteners. These compounds are widely used in detergents and textiles to enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible blue light. The synthesis process typically involves the catalytic reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid, which is then converted into the diaminostilbene derivative. This transformation is crucial for achieving high purity and efficiency in optical brightening applications .

Dye Synthesis

This compound is also utilized in the synthesis of various dyes, particularly azo dyes. A study demonstrated that a new disazo dye synthesized from this compound exhibited properties suitable for application on cellulosic substrates. The synthesized dye was characterized using techniques such as thin-layer chromatography (TLC), electronic spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Characteristics of Dyes Synthesized from this compound

| Dye Type | Substrate Compatibility | Characterization Techniques |

|---|---|---|

| Direct Dye | Cellulosic substrates | TLC, VIS spectroscopy, HPLC |

| Azo Dye | Various textiles | FT/IR spectroscopy, NMR |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting various analytes due to its ability to form colored complexes with metal ions. Its application in colorimetric assays allows for the quantification of substances in complex matrices. The compound’s reactivity with specific analytes can be exploited to develop sensitive detection methods in environmental monitoring and food safety testing.

Case Study 1: Optical Brightener Production

A patent outlines a method for producing this compound through catalytic hydrogenation under controlled conditions. This method improves yield and reduces impurities compared to traditional methods that involve iron as a reducing agent . The resulting product has been successfully used in commercial optical brighteners with enhanced performance characteristics.

Case Study 2: Development of Direct Dyes

Research conducted at the University of Medicine and Pharmacy Victor Babeş Timişoara focused on synthesizing new direct dyes from this compound. The study found that these dyes displayed excellent affinity for cotton fabrics and were evaluated for their coloristic properties using standard methods .

Mecanismo De Acción

The mechanism of action of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The hydrazine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, making the compound valuable for research and industrial applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stilbene-2,2'-disulphonic acid derivatives are distinguished by their substituents, which dictate their chemical and biological properties. Below is a comparative analysis:

Structural and Functional Differences

Table 1: Key Stilbene-2,2'-disulphonic Acid Derivatives

Actividad Biológica

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid (also known as 4,4'-diamino-2,2'-stilbenedisulfonic acid) is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its stilbene backbone with two sulfonic acid groups and two amino groups. It appears as yellowish microscopic needles or a cream-colored powder with a pH of approximately 4.3 at a concentration of 30 g/L in water .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving F344/N rats and B6C3F1 mice, various concentrations were administered over periods ranging from 14 days to 2 years. The findings indicated that high doses (up to 100,000 ppm) resulted in lower body weight gains and clinical signs such as diarrhea without significant organ weight changes or gross lesions .

Table 1: Summary of Toxicity Studies

| Study Duration | Species | Dose (ppm) | Observations |

|---|---|---|---|

| 14 days | Rats/Mice | 0 - 100,000 | Diarrhea at high doses |

| 13 weeks | Rats/Mice | 0 - 100,000 | Weight gain reduction |

| 2 years | Rats/Mice | Variable | No significant lesions observed |

Genetic Toxicology

Genetic toxicology studies have demonstrated that the compound is not mutagenic. Tests conducted on various strains of Salmonella typhimurium and Chinese hamster ovary cells showed no evidence of mutagenicity or chromosomal aberrations in the presence or absence of metabolic activation .

Table 2: Genetic Toxicity Results

| Test Organism | Result |

|---|---|

| Salmonella typhimurium | Non-mutagenic |

| Chinese hamster ovary cells | No chromosomal aberrations |

Case Studies

A notable case study involved the use of stilbene derivatives in anti-tumor research. These compounds demonstrated significant tumor-inhibiting activity against Sarcoma 180 and Carcinoma 63 but showed no effect on Ehrlich ascites carcinoma . This suggests that while some derivatives may possess anticancer properties, the efficacy can vary significantly depending on the cancer type.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.